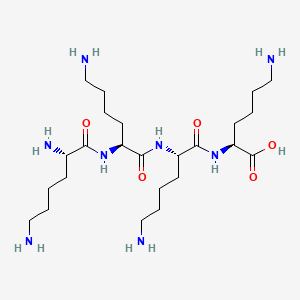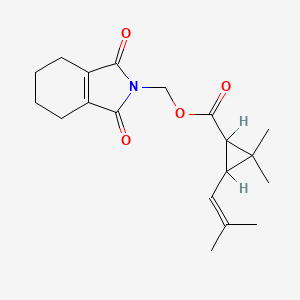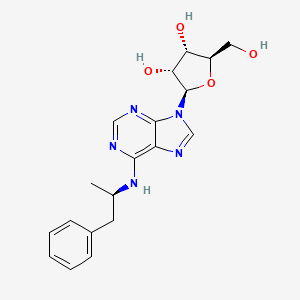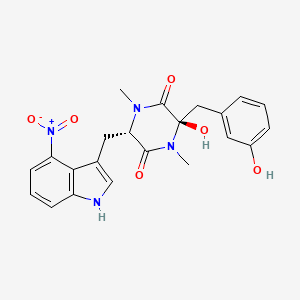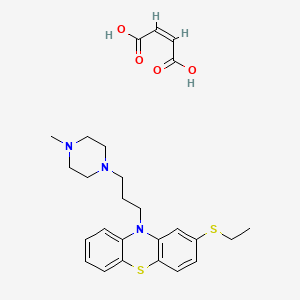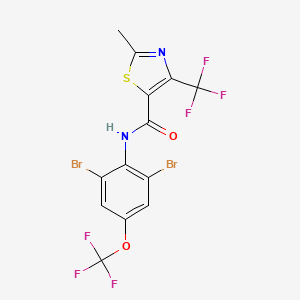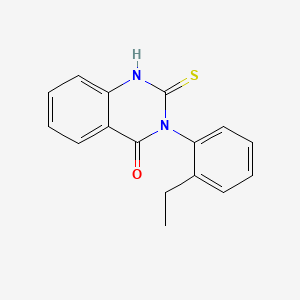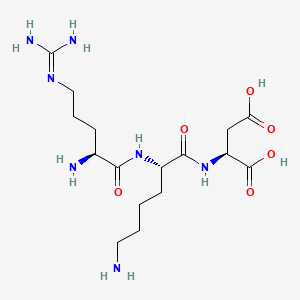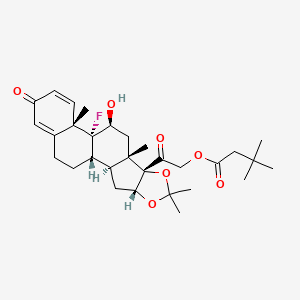
Triamcinolonhexacetonid
Übersicht
Beschreibung
Triamcinolone hexacetonide is a synthetic glucocorticoid used primarily for its potent anti-inflammatory and immunosuppressive properties. It is commonly administered via intra-articular injections to treat various inflammatory conditions such as juvenile idiopathic arthritis, rheumatoid arthritis, and other chronic inflammatory joint diseases . This compound is known for its prolonged duration of action, making it a preferred choice for long-term management of inflammatory conditions .
Wissenschaftliche Forschungsanwendungen
Triamcinolonhexacetonid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Biologie: Wird auf seine Auswirkungen auf zelluläre Signalwege und Genexpression untersucht.
Industrie: Wird zur Formulierung von pharmazeutischen Produkten für die gezielte Wirkstoffabgabe eingesetzt.
5. Wirkmechanismus
This compound entfaltet seine Wirkung, indem es an Glukokortikoidrezeptoren im Zytoplasma bindet, was zur Aktivierung von entzündungshemmenden Genen und zur Unterdrückung proinflammatorischer Zytokine führt. Die Verbindung hemmt die Freisetzung von Arachidonsäure, indem sie die Produktion von Lipocortinen induziert, die die Aktivität der Phospholipase A2 blockieren . Dies führt zu einer verringerten Synthese von Prostaglandinen und Leukotrienen, wichtigen Mediatoren der Entzündung .
Ähnliche Verbindungen:
Triamcinolonacetonid: Ein weiteres Glukokortikoid mit ähnlichen entzündungshemmenden Eigenschaften, jedoch kürzerer Wirkungsdauer.
Prednison: Ein häufig verwendetes Kortikosteroid mit einem breiteren Anwendungsspektrum, aber geringerer Potenz.
Methylprednisolon: Ein Glukokortikoid mit ähnlicher Wirksamkeit, aber anderem pharmakokinetischen Profil.
Einzigartigkeit von this compound: this compound ist einzigartig aufgrund seiner verlängerten Wirkungsdauer, die weniger häufige Dosierungen und nachhaltige therapeutische Wirkungen ermöglicht. Seine verbesserte Löslichkeit und Bioverfügbarkeit machen es zu einer bevorzugten Wahl für intraartikuläre Injektionen bei chronischen entzündlichen Erkrankungen .
Wirkmechanismus
Triamcinolone hexacetonide exerts its effects by binding to glucocorticoid receptors in the cytoplasm, leading to the activation of anti-inflammatory genes and suppression of pro-inflammatory cytokines. The compound inhibits the release of arachidonic acid by inducing the production of lipocortins, which block the activity of phospholipase A2 . This results in decreased synthesis of prostaglandins and leukotrienes, key mediators of inflammation .
Similar Compounds:
Triamcinolone Acetonide: Another glucocorticoid with similar anti-inflammatory properties but shorter duration of action.
Prednisone: A commonly used corticosteroid with a broader range of applications but less potency.
Methylprednisolone: A glucocorticoid with similar efficacy but different pharmacokinetic profile.
Uniqueness of Triamcinolone Hexacetonide: Triamcinolone hexacetonide is unique due to its prolonged duration of action, which allows for less frequent dosing and sustained therapeutic effects. Its enhanced solubility and bioavailability make it a preferred choice for intra-articular injections in chronic inflammatory conditions .
Safety and Hazards
Triamcinolone hexacetonide may increase blood pressure; regular monitoring of blood pressure and a low salt diet is recommended . This medicine may exacerbate systemic fungal infections and therefore should not be used in the presence of such infections . It may also increase your blood sugar level .
Zukünftige Richtungen
Triamcinolone was granted FDA approval on 3 December 1957 . In October 2021, a suspension of triamcinolone acetonide was approved for suprachoroidal injection - the first suprachoroidal injection to receive FDA approval . This was for the treatment of patients with macular edema associated with uveitis .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Triamcinolonhexacetonid wird durch einen mehrstufigen Prozess synthetisiert, der die Modifikation der Grundverbindung Triamcinolon beinhaltet. Die Synthese umfasst typischerweise die folgenden Schritte:
Hydroxylierung: Einführung von Hydroxylgruppen an bestimmten Positionen im Triamcinolonmolekül.
Fluorierung: Addition eines Fluoratoms, um die entzündungshemmenden Eigenschaften der Verbindung zu verstärken.
Acetonidbildung: Reaktion mit Aceton zur Bildung des Acetonidderivats, das die Stabilität und Wirkungsdauer der Verbindung erhöht.
Hexacetonidbildung: Weitere Modifikation zur Einführung des Hexacetonidrests, der die Löslichkeit und Bioverfügbarkeit der Verbindung verbessert
Industrielle Produktionsverfahren: Die industrielle Produktion von this compound beinhaltet die großtechnische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Verfahren umfasst:
Batchverarbeitung: Sequentielle Zugabe von Reagenzien und Katalysatoren in kontrollierten Umgebungen.
Reinigung: Verwendung chromatographischer Verfahren zur Isolierung des gewünschten Produkts.
Qualitätskontrolle: Strenge Prüfungen zur Sicherstellung der Einhaltung der pharmazeutischen Standards.
Analyse Chemischer Reaktionen
Arten von Reaktionen: Triamcinolonhexacetonid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Umwandlung von Hydroxylgruppen in Ketone oder Aldehyde.
Reduktion: Reduktion von Ketonen zu sekundären Alkoholen.
Substitution: Austausch von funktionellen Gruppen gegen andere Substituenten, um die Eigenschaften der Verbindung zu verändern
Häufige Reagenzien und Bedingungen:
Oxidationsmittel: Kaliumpermanganat, Chromtrioxid.
Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.
Substitutionsmittel: Halogene, Alkylierungsmittel.
Hauptprodukte, die gebildet werden:
Oxidationsprodukte: Ketone, Aldehyde.
Reduktionsprodukte: Sekundäre Alkohole.
Substitutionsprodukte: Halogenierte Derivate, alkylierte Verbindungen.
Eigenschaften
IUPAC Name |
[2-[(1S,2S,4R,8S,9S,11S,12R,13S)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] 3,3-dimethylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H41FO7/c1-25(2,3)15-24(35)36-16-22(34)30-23(37-26(4,5)38-30)13-20-19-9-8-17-12-18(32)10-11-27(17,6)29(19,31)21(33)14-28(20,30)7/h10-12,19-21,23,33H,8-9,13-16H2,1-7H3/t19-,20-,21-,23+,27-,28-,29-,30+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZIZWYVVGLXXFV-FLRHRWPCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2CC3C4CCC5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)COC(=O)CC(C)(C)C)C)O)F)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1C[C@@H]4[C@]2(OC(O4)(C)C)C(=O)COC(=O)CC(C)(C)C)CCC5=CC(=O)C=C[C@@]53C)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H41FO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0048634 | |
| Record name | Triamcinolone hexacetonide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0048634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
532.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5611-51-8 | |
| Record name | Triamcinolone hexacetonide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5611-51-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triamcinolone hexacetonide [USAN:USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005611518 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Triamcinolone hexacetonide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0048634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triamcinolone hexacetonide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.575 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIAMCINOLONE HEXACETONIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I7GT1U99Y9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Triamcinolone hexacetonide, a synthetic glucocorticoid, binds to specific cytosolic glucocorticoid receptors within cells []. This interaction leads to the complex binding to glucocorticoid receptor response elements on DNA, ultimately altering gene expression. This process results in the increased synthesis of anti-inflammatory proteins and the suppression of inflammatory mediator production, leading to a reduction in chronic inflammation and autoimmune reactions [].
A: The molecular formula of triamcinolone hexacetonide is C27H31F3O8, and its molecular weight is 532.5 g/mol [].
A: While the provided research does not offer detailed spectroscopic information, one study mentions utilizing X-ray diffraction analysis to identify calcium deposits as hydroxyapatite crystals following triamcinolone hexacetonide injection []. Additionally, X-ray diffraction patterns of decalcified deposits suggested the presence of steroid derived from triamcinolone hexacetonide [].
A: Triamcinolone hexacetonide exhibits significantly lower water solubility compared to other corticosteroids like methylprednisolone acetate and hydrocortisone [, ]. This characteristic contributes to its prolonged duration of action but also increases the likelihood of inducing a foreign body reaction upon subcutaneous injection or extravasation [, ].
ANone: The provided research focuses on the pharmacological applications of triamcinolone hexacetonide as an anti-inflammatory and immunosuppressive agent. Information regarding its catalytic properties and applications is not discussed.
ANone: The provided research does not delve into computational chemistry or modeling aspects of triamcinolone hexacetonide.
A: While the provided research does not specifically focus on the SAR of triamcinolone hexacetonide, it highlights that its hexacetonide ester contributes to its prolonged duration of action compared to other triamcinolone esters, such as acetonide [, ].
A: Research indicates that triamcinolone hexacetonide is susceptible to degradation under acidic and alkaline conditions, producing a novel degradation product identifiable through liquid chromatography methods []. This highlights the importance of formulation strategies to ensure stability.
A: The low water solubility of triamcinolone hexacetonide can pose formulation challenges. It is often formulated as a suspension for intra-articular injection [, , , , ]. To improve its solubility for intravitreal use, reformulation into an iso-osmolar solution has been explored in rabbit models [].
ANone: The provided research primarily focuses on clinical applications and does not offer detailed information on SHE regulations specific to triamcinolone hexacetonide.
A: Research indicates that following intra-articular injection, triamcinolone hexacetonide is not detectable in urine, but its metabolites, primarily triamcinolone acetonide and 6β-hydroxy-triamcinolone acetonide, are detectable []. This suggests in situ metabolism within the joint. Notably, triamcinolone acetonide is detectable in plasma for up to 10 days post-administration, indicating systemic exposure [].
A: Numerous studies using various animal models and clinical trials demonstrate the efficacy of triamcinolone hexacetonide in reducing joint inflammation and improving symptoms in conditions like rheumatoid arthritis and osteoarthritis [, , , , , , , , , , , , , , , , , ]. These studies utilize various outcome measures, including pain scores, joint swelling, range of motion, and functional assessments.
A: Several studies compare the effectiveness of triamcinolone hexacetonide to other treatment options, including other corticosteroids (e.g., methylprednisolone acetate, betamethasone), viscosupplementation, and placebo [, , , , , , ]. Results vary depending on the specific comparison and outcome measures used.
ANone: The provided research does not discuss resistance mechanisms or cross-resistance related to triamcinolone hexacetonide.
A: While generally considered safe, intra-articular injections of triamcinolone hexacetonide can cause local tissue necrosis, particularly if administered outside the synovial cavity [, ]. It is crucial to ensure accurate injection technique and consider alternative treatments in cases of extra-articular involvement.
A: One study reported cases of subcutaneous calcinosis and ulceration occurring many years after triamcinolone hexacetonide injections for plantar fasciitis []. Researchers suggest this could be due to a chronic inflammatory response to the drug, highlighting the importance of long-term monitoring and patient education about potential delayed reactions.
A: The most common delivery route for triamcinolone hexacetonide is intra-articular injection, allowing for targeted delivery directly to the site of inflammation [, , , , , , , , , , , , , , , , , ]. Research also explores reformulation strategies, such as creating iso-osmolar solutions, to improve its suitability for intravitreal administration [].
A: While the research provided does not identify specific biomarkers for predicting triamcinolone hexacetonide efficacy, several studies utilize clinical and laboratory parameters to monitor treatment response, including visual analog scale (VAS) scores for pain and swelling, joint circumference measurements, range of motion assessments, erythrocyte sedimentation rate (ESR), and C-reactive protein (CRP) levels [, , , , , , , , , , , , , , , ].
A: High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is a commonly employed technique for identifying and quantifying triamcinolone hexacetonide and its metabolites in biological samples like plasma and urine [, , ].
ANone: The provided research focuses on the clinical applications of triamcinolone hexacetonide and does not discuss its environmental impact or degradation pathways.
A: The provided research touches upon analytical method validation, mentioning that the developed liquid chromatography method for separating triamcinolone hexacetonide and its degradation products adheres to International Conference on Harmonisation (ICH) guidelines [].
ANone: The research primarily focuses on clinical applications and does not provide specific details regarding quality control and assurance measures for triamcinolone hexacetonide manufacturing and distribution.
ANone: While triamcinolone hexacetonide exhibits immunosuppressive effects by modulating immune cell function and cytokine production, the provided research does not specifically address its potential immunogenicity or ability to elicit an immune response.
ANone: The research does not provide information on triamcinolone hexacetonide's interactions with drug transporters.
ANone: The research does not provide detailed information on triamcinolone hexacetonide's interactions with drug-metabolizing enzymes.
ANone: While the research focuses on the clinical applications of triamcinolone hexacetonide, it does not specifically address its biocompatibility or biodegradability.
A: Yes, several alternatives and substitutes exist for conditions often managed with triamcinolone hexacetonide, including other corticosteroids (e.g., triamcinolone acetonide, methylprednisolone acetate), viscosupplementation with hyaluronic acid, and non-pharmacological interventions like physiotherapy [, , , , , , ]. The choice of treatment depends on factors such as the specific condition, individual patient characteristics, and potential risks and benefits.
ANone: The research primarily focuses on the clinical applications of triamcinolone hexacetonide and does not address specific strategies for its recycling or waste management.
ANone: The research highlights various tools and resources employed in triamcinolone hexacetonide research, including:
- Animal Models: Guinea pigs and rabbits have been used to study the effects of triamcinolone hexacetonide on articular cartilage and ocular tissues, respectively [, ].
- Clinical Trial Networks: Multicenter clinical trials have been conducted to evaluate the efficacy and safety of triamcinolone hexacetonide in various conditions [].
- Imaging Techniques: Magnetic resonance imaging (MRI), radiography, and microwave thermography have been used to assess joint inflammation and monitor treatment response [, , ].
- Analytical Techniques: HPLC, LC-MS/MS, and X-ray diffraction analysis are utilized to characterize the compound, quantify its levels in biological samples, and identify its degradation products [, , , ].
A: The research provides glimpses into the historical context of triamcinolone hexacetonide use, mentioning its introduction as a longer-acting alternative to earlier corticosteroids like hydrocortisone acetate []. Additionally, the observation of subcutaneous calcinosis as a potential long-term complication highlights the evolving understanding of its safety profile over time [].
ANone: The research showcases the cross-disciplinary nature of triamcinolone hexacetonide research, involving collaborations between:
- Rheumatologists: Investigating its efficacy and safety in managing inflammatory joint diseases [, , , , , , , , , , , , , , , , , ].
- Pharmacologists: Studying its pharmacokinetics, pharmacodynamics, and drug interactions [].
- Radiologists: Employing imaging techniques like MRI and radiography to assess joint health and monitor treatment response [, , ].
- Analytical Chemists: Developing and validating methods for detecting and quantifying triamcinolone hexacetonide and its metabolites in biological samples [, , , ].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




